molecular formula C17H16N4O2S B2648011 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide CAS No. 1396870-38-4

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide

Cat. No. B2648011
CAS RN: 1396870-38-4
M. Wt: 340.4
InChI Key: UKNAJRVFRZQXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide, also known as MTA/NMNAT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nicotinamide mononucleotide adenylyltransferase (NMNAT), an enzyme that plays a critical role in the biosynthesis of NAD+ (nicotinamide adenine dinucleotide), a coenzyme that is essential for various cellular functions.

Mechanism of Action

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor exerts its therapeutic effects by inhibiting NMNAT, which leads to a decrease in NAD+ biosynthesis. This, in turn, activates a cellular stress response pathway called the NAD+ salvage pathway, which leads to the activation of various cellular processes, including DNA repair, protein folding, and energy metabolism. The activation of the NAD+ salvage pathway has been shown to improve cellular function and survival in various disease models.
Biochemical and Physiological Effects:
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to have various biochemical and physiological effects, including the modulation of cellular metabolism, the induction of cellular stress response pathways, and the improvement of cellular function and survival. In animal models, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to improve cognitive function, reduce inflammation, and increase lifespan.

Advantages and Limitations for Lab Experiments

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has several advantages for lab experiments, including its high potency and specificity for NMNAT inhibition, its ability to activate the NAD+ salvage pathway, and its potential therapeutic applications in various diseases. However, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor also has some limitations, including its potential toxicity at high doses, its limited bioavailability, and its potential off-target effects.

Future Directions

There are several future directions for the research on N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential in other diseases, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the combination of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor with other therapeutic agents may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor can be synthesized using a multi-step process involving the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-3-methylpyridine and methyl mercaptan. The final product is obtained after purification and crystallization.

Scientific Research Applications

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. In neurodegenerative diseases, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to improve neuronal survival and function in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In cancer, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide/NMNAT inhibitor has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-17(23)12-7-4-3-6-11(12)14(20-21)10-19-15(22)13-8-5-9-18-16(13)24-2/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNAJRVFRZQXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.